N'-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
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Overview
Description
N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves the reaction of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 1-ethyl-2-hydroxy-4-oxo-N’-palmitoyl-1,4-dihydro-3-quinolinecarbohydrazide
Uniqueness
N’-acetyl-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and carbohydrazide groups, in particular, contribute to its potential as a versatile compound in various scientific applications .
Properties
Molecular Formula |
C14H15N3O4 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
N'-acetyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C14H15N3O4/c1-3-17-10-7-5-4-6-9(10)12(19)11(14(17)21)13(20)16-15-8(2)18/h4-7,19H,3H2,1-2H3,(H,15,18)(H,16,20) |
InChI Key |
KCWJQNXLJSVLSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C)O |
Origin of Product |
United States |
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